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2-amino-N-(2-phenoxyethyl)benzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-amino-N-(2-phenoxyethyl)benzamide
  • CAS: 345991-23-3

Core Science & Biosynthesis

Foundational

Structure-activity relationship of N-substituted anthranilamides

Executive Summary This technical guide analyzes the structural determinants governing the potency of N-substituted anthranilamides, a class of insecticides (IRAC Group 28) that revolutionized pest management by targeting...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural determinants governing the potency of N-substituted anthranilamides, a class of insecticides (IRAC Group 28) that revolutionized pest management by targeting the ryanodine receptor (RyR). We deconstruct the pharmacophore of market-leading compounds—Chlorantraniliprole and Cyantraniliprole—to provide a causal understanding of how specific steric and electronic modifications influence receptor affinity, systemic mobility, and metabolic stability. Additionally, we provide validated protocols for synthesis and bio-characterization to support reproducible research.

Mechanism of Action: The RyR Activation Cascade

Anthranilamides function as allosteric modulators of the Ryanodine Receptor (RyR), a massive homotetrameric calcium channel located in the sarcoplasmic reticulum (SR) of muscle cells. Unlike traditional neurotoxins that block sodium channels, anthranilamides lock the RyR calcium channel in a semi-open state.

Physiological Consequence: This "gain-of-function" toxicity leads to the uncontrolled depletion of internal calcium stores. The resulting cytosolic calcium flood drives persistent muscle contraction, leading to feeding cessation, paralysis, and death due to metabolic exhaustion.

Figure 1: Signal Transduction Pathway (RyR Modulation)

The following diagram illustrates the cascade from ligand binding to insect mortality.

RyR_Pathway Ligand Anthranilamide (Ligand) RyR_Closed RyR Channel (Closed State) Ligand->RyR_Closed Allosteric Binding RyR_Open RyR Channel (Locked Open) RyR_Closed->RyR_Open Conformational Change Cyto_Ca Cytosolic Ca2+ Surge RyR_Open->Cyto_Ca Massive Release SR_Ca Sarcoplasmic Reticulum Ca2+ Stores SR_Ca->RyR_Open Ca2+ Efflux Contraction Unregulated Muscle Contraction Cyto_Ca->Contraction Sarcomere Activation Paralysis Feeding Cessation & Paralysis Contraction->Paralysis ATP Depletion

Caption: Kinetic pathway of anthranilamide-induced toxicity. Binding locks RyR open, draining SR calcium stores and causing fatal muscle paralysis.

Structure-Activity Relationship (SAR) Analysis

The anthranilamide scaffold can be dissected into three critical pharmacophoric regions. Optimization requires balancing lipophilicity (LogP) for penetration with polarity for systemic transport.

Region A: The Pyrazole Moiety (The "Anchor")

The 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole unit is critical for high-affinity binding.

  • C3-Bromine: Provides essential steric bulk and halogen bonding capability within the hydrophobic pocket of the RyR. Replacing Br with H or F drastically reduces potency.

  • N-Pyridyl Ring: The nitrogen at the 2-position of the pyridine ring forms a specific electrostatic interaction. The 3-chloro substituent forces the pyridine ring out of plane relative to the pyrazole, creating a twisted conformation essential for fitting into the receptor cleft.

Region B: The Amide Bridge
  • Intramolecular Hydrogen Bond: The amide proton (NH) forms a pseudo-ring structure via hydrogen bonding with the carbonyl oxygen or the pyrazole nitrogen. This rigidifies the molecule, reducing the entropic cost of binding.

  • N-Methyl Group: The N-methyl group on the anthranilamide nitrogen is non-negotiable for activity. Larger alkyl groups (ethyl, propyl) introduce steric clashes.

Region C: The Phenyl Ring (The "Modulator")

This region dictates the spectrum of activity and systemic properties.

PositionSubstituentEffect on Activity & Properties
R2 (ortho) Methyl (-CH3)Steric Lock: Forces the amide bond out of plane, creating the necessary 3D twist. Removal leads to loss of activity.
R4 (para) Chlorine (-Cl)Chlorantraniliprole: High lipophilicity (LogP ~2.8). Excellent contact activity. Optimized for Lepidoptera.
R4 (para) Cyano (-CN)Cyantraniliprole: Increases polarity (lower LogP). Grants systemic activity (xylem mobility), expanding spectrum to sucking pests (aphids, whiteflies).
R6 (ortho) CarbamoylH-Bonding: The secondary amide (-CONHMe) participates in critical hydrogen bonding network within the binding site.

Experimental Protocol: Convergent Synthesis

Trustworthiness: This protocol utilizes a convergent strategy, coupling an activated pyrazole acid with a substituted anthranilic amine. This route minimizes by-product formation compared to linear synthesis.

Reagents:

  • Intermediate A: 2-amino-5-chloro-N,3-dimethylbenzamide.[1][2][3]

  • Intermediate B: 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.[3][4]

  • Activator: Methanesulfonyl chloride (MsCl).

  • Base: 3-Picoline (3-methylpyridine).

  • Solvent: Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Activation: Dissolve Intermediate B (1.0 eq) in dry MeCN. Cool to 0°C. Add 3-picoline (2.2 eq) followed by dropwise addition of MsCl (1.1 eq). Stir for 30 mins to form the mixed anhydride/sulfonyl intermediate. Why: MsCl is preferred over Thionyl Chloride here to prevent HCl generation which can degrade the pyrazole.

  • Coupling: Add Intermediate A (0.95 eq) as a solid or slurry in MeCN to the activated mixture.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor via HPLC or TLC (EtOAc/Hexane 1:1).

  • Quench & Isolation: Pour the reaction mixture into ice-cold water. The product will precipitate.

  • Purification: Filter the solid. Wash with water (to remove salts) and cold methanol (to remove unreacted organics). Recrystallize from Ethanol/Water if purity is <95%.

Figure 2: Synthetic Workflow

Visualizing the convergent assembly logic.

Synthesis_Flow Int_A Intermediate A (Anthranilic Amine) Coupling Amide Coupling (25°C, 3h) Int_A->Coupling Int_B Intermediate B (Pyrazole Acid) Activation Activation (MsCl / 3-Picoline / 0°C) Int_B->Activation Activation->Coupling Activated Ester Quench Aqueous Quench (Precipitation) Coupling->Quench Product Crude Anthranilamide (>90% Yield) Quench->Product

Caption: Convergent synthesis route utilizing sulfonyl chloride activation for high-yield amide bond formation.

Bio-Validation: Calcium Mobilization Assay

To verify the activity of synthesized analogs, a functional cell-based assay is superior to simple mortality screens.

Protocol:

  • Cell Line: Use Sf9 (Spodoptera frugiperda) cells stably expressing insect RyR.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 30 mins at 25°C. Wash with assay buffer (HBSS) to remove extracellular dye.

  • Treatment: Add the test compound (dissolved in DMSO) to the wells.

  • Measurement: Monitor fluorescence intensity (Ex 494 nm / Em 516 nm) using a kinetic plate reader (e.g., FLIPR).

  • Data Analysis: A sharp increase in fluorescence indicates Ca2+ release. Calculate EC50 based on the dose-response curve.

    • Validation Criteria: Positive control (Chlorantraniliprole) should exhibit EC50 < 50 nM.

References

  • BenchChem. (2025). Protocol for synthesizing chlorantraniliprole in a laboratory setting. Link

  • Lahm, G. P., et al. (2009). Ryanodine receptor activators: a novel class of insecticides. Bioorganic & Medicinal Chemistry Letters. Link

  • Selby, T. P., et al. (2013). Discovery of cyantraniliprole, a potent and selective anthranilic diamide ryanodine receptor activator.[5][6] Bioorganic & Medicinal Chemistry Letters. Link

  • Sattelle, D. B., et al. (2008). Targeting ryanodine receptors: a new era in insect control. Nature Biotechnology. Link

  • Jeanguenat, A. (2013). Structural evolution of diamide insecticides. Chimia. Link

Sources

Exploratory

Optimizing Benzamide Scaffolds: A Physicochemical Guide to Drug-Likeness and Lipinski Compliance

Executive Summary The benzamide moiety ( ) is a "privileged scaffold" in medicinal chemistry, serving as the core architecture for a diverse range of therapeutics, from antipsychotics (e.g., Sulpiride) to histone deacety...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzamide moiety (


) is a "privileged scaffold" in medicinal chemistry, serving as the core architecture for a diverse range of therapeutics, from antipsychotics (e.g., Sulpiride) to histone deacetylase (HDAC) inhibitors (e.g., Entinostat). However, the amide bond introduces distinct physicochemical challenges—specifically high polarity and hydrogen bond donor (HBD) count—that can jeopardize oral bioavailability.

This guide provides a technical deep-dive into optimizing benzamide derivatives according to Lipinski’s Rule of 5 (Ro5) and Veber’s extensions. It moves beyond basic compliance to explore advanced tactics such as Intramolecular Hydrogen Bonding (IMHB) for permeability enhancement ("molecular chameleons") and provides a self-validating experimental protocol for lipophilicity assessment.[1]

The Benzamide Pharmacophore & Ro5 Analysis

Lipinski’s Rule of 5 (Ro5) predicts that poor absorption is likely if a compound violates more than one of the following criteria [1]:

  • Molecular Weight (MW) > 500 Da[2][3][4][5][6]

  • LogP (Lipophilicity) > 5

  • Hydrogen Bond Donors (HBD) > 5[2][4][6][7]

  • Hydrogen Bond Acceptors (HBA) > 10[4][6][8]

Benzamide-Specific Ro5 Profile[1]

The benzamide core itself is small (MW ~121 Da), leaving ample room for substitution without breaching the MW limit. The critical challenges lie in the HBD/HBA balance and LogP .

Ro5 ParameterBenzamide Baseline ImpactOptimization Strategy
MW Low risk.[1] Core is lightweight.[1]Monitor MW when adding large "cap" groups (e.g., in HDAC inhibitors).[1]
HBD High Risk. Primary amides contribute 2 HBDs; Secondary contribute 1.[1]Alkylate the amide nitrogen or use ortho-substitution to mask protons (IMHB).[1]
HBA Moderate.[1] Carbonyl oxygen is a strong acceptor.[1]Ensure peripheral substituents do not inflate HBA count > 10.
LogP Variable. The amide bond lowers LogP by ~1.5 units vs. parent arene.[1]Balance the polar amide with lipophilic aromatic rings or halogens.[1]
Beyond Ro5: Veber’s Rules

Veber et al. [2] demonstrated that Rotatable Bonds (RotB) and Topological Polar Surface Area (TPSA) are better predictors of bioavailability than MW.

  • Benzamide Constraint: The amide bond (

    
    ) has restricted rotation due to resonance (partial double bond character), which is advantageous for reducing entropic penalties upon binding.
    
  • Target: Keep RotB

    
     10 and TPSA 
    
    
    
    140 Ų.

Advanced Optimization: The "Chameleon" Effect

A critical insight for senior chemists is the use of Intramolecular Hydrogen Bonding (IMHB) to modulate properties dynamically.

The Ortho-Substitution Tactic

Placing a hydrogen bond acceptor (e.g.,


, 

) or donor (e.g.,

,

) at the ortho position of the benzamide ring can lock the conformation.
  • Mechanism: An ortho-substituent forms a hydrogen bond with the amide proton or carbonyl oxygen.[1]

  • Result: This forms a pseudo-ring (typically 6-membered), which "hides" the polar donor/acceptor from the solvent.

  • Benefit: The molecule appears more lipophilic to a cell membrane (lowering effective TPSA) but retains polarity for water solubility. This is known as the "Chameleon Effect" [3].[1]

Visualization: Benzamide Optimization Workflow

BenzamideOptimization Start Benzamide Hit Identification Ro5_Check Ro5 Filter: MW<500, LogP<5, HBD<5 Start->Ro5_Check Decision_LogP Check LogP Ro5_Check->Decision_LogP High_LogP LogP > 5 (Solubility Risk) Decision_LogP->High_LogP Too Lipophilic Low_LogP LogP < 1 (Permeability Risk) Decision_LogP->Low_LogP Too Polar Optimal_LogP LogP 2-4 Decision_LogP->Optimal_LogP Ideal Range Strategy_High Strategy: Introduce Polar Groups (Morpholine, Pyridine) High_LogP->Strategy_High Strategy_Low Strategy: 1. Add Halogens (F, Cl) 2. Ortho-Substitution (IMHB) Low_LogP->Strategy_Low Final_Cand Lead Candidate: Balanced Solubility/Permeability Optimal_LogP->Final_Cand Strategy_High->Ro5_Check IMHB_Check IMHB Validation (NMR/Delta LogP) Strategy_Low->IMHB_Check IMHB_Check->Final_Cand

Figure 1: Decision logic for optimizing benzamide derivatives. Note the specific loop for correcting low permeability via IMHB strategies.

Case Studies in Benzamide Drug-Likeness[1][9][10]

Entinostat (HDAC Inhibitor)[5][11][12]
  • Structure: Contains a 2-aminobenzamide zinc-binding group.[1]

  • Ro5 Data: MW ~376, LogP ~1.9, HBD = 3.[1]

  • Analysis: The ortho-amino group forms an IMHB with the amide carbonyl. This stabilizes the bioactive conformation and masks the polarity of the aniline, facilitating membrane permeation despite the polar nature of the zinc-binding motif [4].

Metoclopramide (D2 Antagonist)
  • Structure: Ortho-methoxy, amino-chlorobenzamide.[1]

  • Ro5 Data: MW ~300, LogP ~2.6.[1]

  • Analysis: Highly soluble (BCS Class III/I depending on definition).[1] The ortho-methoxy group restricts rotation, aiding receptor selectivity, but the primary amine keeps it sufficiently polar for rapid renal clearance.

Experimental Protocol: High-Throughput LogD Determination

Objective: Determine the distribution coefficient (


) of benzamide derivatives.
Rationale:  Standard shake-flask methods are too slow for optimization cycles.[1] This HPLC-based protocol uses retention time correlation with known standards, a self-validating approach.[1]
Materials
  • Mobile Phase A: 20 mM Ammonium Acetate buffer (pH 7.4).

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).[1]

  • Standards: A set of compounds with known

    
     covering the benzamide range (0.5 – 5.0).
    
Reference Standard Set (Self-Validation System)

You must run these standards before your test compounds to generate the calibration curve.

StandardLiterature LogD (pH 7.4)Role
Atenolol 0.16Low Lipophilicity Anchor
Metoprolol 1.72Benzamide-relevant range
Propranolol 2.90Medium Lipophilicity
Naphthalene 3.30High Lipophilicity
Step-by-Step Workflow
  • Preparation: Dissolve test compounds and standards in DMSO to 10 mM. Dilute to 100 µM in 50:50 Methanol:Water.

  • Chromatography:

    • Run an isocratic elution (e.g., 60% Buffer / 40% ACN) or a fast generic gradient (5% to 95% B over 5 min).[1]

    • Record the Retention Time (

      
      ) for all standards and samples.
      
    • Determine the Dead Time (

      
      ) using Uracil (unretained marker).[1]
      
  • Calculation:

    • Calculate Capacity Factor (

      
      ):
      
      
      
      
      [1]
    • Calibration: Plot

      
       of standards (y-axis) vs. Literature 
      
      
      
      (x-axis).
    • Derivation: Use the linear regression equation (

      
      ) to solve for the 
      
      
      
      of your benzamide derivatives.
  • Acceptance Criteria: The

    
     of the standard curve must be 
    
    
    
    . If not, recalibrate the column or prepare fresh buffer.
Visualization: IMHB "Chameleon" Mechanism

IMHB_Effect Open_Conf Open Conformer Closed_Conf Closed Conformer (IMHB) Open_Conf->Closed_Conf Ortho-Subst. Equilibrium Membrane Cell Membrane Open_Conf->Membrane High TPSA (Repelled) Closed_Conf->Membrane Hidden Polarity (Permeates) Target Intracellular Target Membrane->Target Re-opens for Binding

Figure 2: The "Chameleon Effect."[1] Ortho-substitution facilitates a closed conformation (IMHB) that permeates the membrane, then potentially opens to bind the target.

References

  • Lipinski, C. A., et al. (1997).[1][9] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[4][6] Advanced Drug Delivery Reviews.

  • Veber, D. F., et al. (2002).[1] Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry.

  • Alex, A., et al. (2011).[1] Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. MedChemComm.

  • PubChem. (n.d.).[1] Entinostat Compound Summary. National Library of Medicine.[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Microwave-Assisted Synthesis of N-Substituted 2-Aminobenzamides

This application note details the microwave-assisted synthesis of N-substituted 2-aminobenzamides, a privileged scaffold in medicinal chemistry (e.g., HDAC inhibitors like Entinostat).[1] This protocol leverages the high...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the microwave-assisted synthesis of N-substituted 2-aminobenzamides, a privileged scaffold in medicinal chemistry (e.g., HDAC inhibitors like Entinostat).[1] This protocol leverages the high dielectric heating efficiency of water and the catalytic properties of sulfamic acid to drive the ring-opening amidation of isatoic anhydride.

Abstract & Core Value Proposition

The conventional synthesis of N-substituted 2-aminobenzamides from isatoic anhydride typically requires refluxing in organic solvents (e.g., DMF, Ethanol) for 2–12 hours, often suffering from incomplete conversion or thermal degradation.[1]

This protocol introduces a Microwave-Assisted, Aqueous-Phase method. By utilizing water as a pseudo-solvent and sulfamic acid (


) as a solid acid catalyst, reaction times are reduced to <10 minutes with yields consistently exceeding 85%.[1] This method eliminates volatile organic compounds (VOCs) and leverages the "microwave effect" (rapid dipolar polarization) to overcome the activation energy barrier of the decarboxylation step.

Reaction Mechanism & Rationale

Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the primary amine on the C4-carbonyl of the isatoic anhydride. This forms a carbamate intermediate which, upon microwave excitation, undergoes rapid decarboxylation (loss of


) to yield the target benzamide.[1]

Why Microwave? The rate-determining step is often the decarboxylation of the carbamate intermediate. Microwave irradiation provides efficient internal heating, rapidly supplying the thermal energy required to rupture the


 bond and release 

, driving the equilibrium forward.
Mechanistic Diagram

The following flow illustrates the catalytic cycle and ring-opening sequence.

G Start Isatoic Anhydride (Electrophile) Inter1 Protonated Carbonyl (Activated) Start->Inter1 H+ Activation Amine Primary Amine (Nucleophile) Inter2 Tetrahedral Intermediate Amine->Inter2 Nucleophilic Attack Catalyst Sulfamic Acid (Proton Source) Catalyst->Inter1 Catalysis Inter1->Inter2 Carbamate Carbamate Intermediate Inter2->Carbamate Ring Opening CO2 CO2 Release (Entropy Driver) Carbamate->CO2 Product N-substituted 2-aminobenzamide Carbamate->Product MW Irradiation (-CO2)

Figure 1: Mechanistic pathway of the sulfamic acid-catalyzed aminolysis of isatoic anhydride.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) is preferred for precise temperature/pressure control.[1]

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.

  • Reagents:

    • Isatoic Anhydride (1.0 equiv)[1]

    • Primary Amine (1.1 equiv)[1]

    • Sulfamic Acid (10 mol%)[1]

    • Solvent: Deionized Water (3–5 mL)

Step-by-Step Methodology

Step 1: Reactant Loading In a 10 mL microwave vial, charge Isatoic Anhydride (163 mg, 1.0 mmol) and Sulfamic Acid (10 mg, 0.1 mmol). Add the Primary Amine (1.1 mmol).

  • Expert Insight: If the amine is a solid, grind it slightly with the anhydride before adding water to increase surface contact.

Step 2: Solvent Addition Add 3 mL of deionized water.

  • Note: The reagents may not fully dissolve. This is a "on-water" reaction where the hydrophobic effect accelerates the reaction rate at the phase interface.

Step 3: Microwave Irradiation Seal the vial and program the reactor:

  • Temperature: 100 °C

  • Time: 5–10 minutes (Hold time)

  • Pressure Limit: 200 psi (Critical due to

    
     evolution)[1]
    
  • Stirring: High (magnetic stir bar is essential to prevent hot spots in the heterogeneous mixture).

Step 4: Work-up

  • Cool the reaction vessel to room temperature (compressed air cooling).

  • Pressure Release: Carefully vent the vial. Caution: Residual

    
     pressure may be present.[1]
    
  • Isolation: The product typically precipitates out of the water. Filter the solid and wash with cold water (2 x 5 mL) to remove the catalyst and excess amine.

  • Purification: Recrystallization from Ethanol/Water (if necessary).[1]

Data Analysis & Validation

Comparative Efficiency

The following table contrasts the microwave protocol against the traditional reflux method (Ref: Synth. Commun. 2005, 35, 279).[1][2]

ParameterConventional Heating (Oil Bath)Microwave-Assisted (This Protocol)Improvement Factor
Solvent Ethanol or DMFWaterGreen Chemistry
Temperature 80–150 °C100 °CEnergy Efficient
Time 2 – 12 Hours5 – 10 Minutes24x - 70x Faster
Yield 65 – 75%85 – 94%+20% Yield
Work-up Solvent evaporation requiredSimple FiltrationStreamlined
Workflow Visualization

Workflow Setup Load Reagents (Isatoic Anhydride + Amine + Cat.) Solvent Add Water (3 mL) Heterogeneous Slurry Setup->Solvent MW Microwave Irradiation 100°C, 5-10 min, Stirring Solvent->MW Cool Cool & Vent CO2 (Pressure Release) MW->Cool Isolate Filtration & Wash (Product is Solid) Cool->Isolate

Figure 2: Operational workflow for the aqueous microwave synthesis.

Expertise & Troubleshooting (The "Why" Behind the Steps)

1. Managing


 Evolution: 
The reaction releases 1 mole of 

for every mole of product. In a sealed microwave vessel, this increases pressure.[1]
  • Protocol Adjustment: Do not fill the vial more than 50%. Ensure the pressure cut-off on the machine is set correctly (typically 200-250 psi). For scales >5 mmol, use an open-vessel microwave setup with a reflux condenser.[1]

2. The "On-Water" Effect: Water is a poor solvent for organic reactants but an excellent absorber of microwave energy (


). The reactants form a suspension. The microwave energy heats the water rapidly, while the hydrophobic reactants cluster at the interface. This interfacial concentration, combined with the high thermal energy, accelerates the reaction beyond what is observed in homogeneous organic solutions.[1]

3. Catalyst Choice: Sulfamic acid is zwitterionic and insoluble in many organic solvents but moderately soluble in water. It activates the carbonyl group without causing harsh acid hydrolysis of the resulting amide bond, which can occur with strong mineral acids like HCl.

References

  • Microwave-Assisted Synthesis in Water: Polshettiwar, V., & Varma, R. S. (2008).[1] "Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery." Chemical Society Reviews.

  • Isatoic Anhydride Reactivity: Coppola, G. M. (1980).[1] "The chemistry of isatoic anhydride." Synthesis.

  • Catalyst-Free/Green Methods: Wang, J., et al. (2022).[1] "Green synthesis of quinazolin-4(3H)-ones via visible light-induced condensation." RSC Advances.

  • Microwave vs Conventional Comparison: Rajasekhar, K.K., et al. (2010).[1][3] "Comparative study of conventional and microwave induced synthesis of selected heterocyclic molecules." International Journal of ChemTech Research.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in 2-amino-N-(2-phenoxyethyl)benzamide synthesis

Technical Support Center: 2-Amino-N-(2-phenoxyethyl)benzamide Synthesis Subject: Troubleshooting Low Yields & Optimization Protocols Ticket ID: CHEM-SUP-8821 Assigned Scientist: Senior Application Specialist Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-N-(2-phenoxyethyl)benzamide Synthesis

Subject: Troubleshooting Low Yields & Optimization Protocols Ticket ID: CHEM-SUP-8821 Assigned Scientist: Senior Application Specialist

Executive Summary

The synthesis of 2-amino-N-(2-phenoxyethyl)benzamide is a critical step in generating scaffolds for various kinase inhibitors (e.g., BTK inhibitors). While structurally simple, the presence of a free aniline and a flexible ether linker can introduce subtle complications regarding solubility and side reactions.

This guide addresses the two primary synthetic routes:

  • Route A (Recommended): Aminolysis of Isatoic Anhydride (The "Gold Standard").

  • Route B (Alternative): Amide Coupling of Anthranilic Acid.

Module 1: The Gold Standard (Isatoic Anhydride Route)

This is the preferred industrial and laboratory method because it avoids the need for protecting groups on the aniline nitrogen.

The Chemistry

The reaction relies on the nucleophilic attack of 2-phenoxyethylamine on the carbonyl carbon of isatoic anhydride , followed by decarboxylation (release of CO₂).

Standard Operating Procedure (SOP)
  • Reagents: Isatoic Anhydride (1.0 equiv), 2-Phenoxyethylamine (1.1 equiv).

  • Solvent: Ethanol (Anhydrous preferred) or DMF.

  • Concentration: 0.5 M to 1.0 M.

Protocol:

  • Suspend Isatoic Anhydride in Ethanol.

  • Add 2-Phenoxyethylamine dropwise at room temperature.

  • Heat to reflux (80°C) for 2–4 hours. Note: CO₂ evolution must be observed.

  • Monitor by TLC (EtOAc/Hexane 1:1). The anhydride spot (Rf ~0.8) should disappear; the product (Rf ~0.4) is highly fluorescent under UV.

  • Workup: Cool to 0°C. The product often crystallizes. If not, concentrate to 1/3 volume and add cold water. Filter and wash with cold EtOH/Water (1:1).

Troubleshooting Low Yields
SymptomProbable CauseCorrective Action
No Reaction / Low Conversion Hydrolyzed Reagent: Isatoic anhydride has degraded to anthranilic acid due to moisture.Check IR: Look for anhydride doublets at 1780/1730 cm⁻¹. If absent, recrystallize the anhydride from dry dioxane or buy fresh.
Sticky Oil / No Precipitate Solubility: The phenoxyethyl chain increases lipophilicity, preventing crystallization in pure EtOH.Solvent Switch: Evaporate EtOH. Dissolve in minimal EtOAc, then add Heptane until cloudy. Stir at RT to induce crystallization.
Low Yield (<50%) Incomplete Decarboxylation: Reaction stopped too early or temp too low.Force Reflux: Ensure vigorous reflux. CO₂ evolution is the rate-limiting indicator. Do not stop until gas evolution ceases.
Impure Product (Purple/Brown) Oxidation: The free aniline is oxidizing in air during long reflux.Inert Atmosphere: Run the reaction under Nitrogen or Argon. Add a pinch of sodium dithionite if color persists.

Module 2: The Alternative (Coupling Agents)

Use this route only if Isatoic Anhydride is unavailable. It is prone to "self-coupling" where anthranilic acid reacts with itself.

The Critical Flaw: Self-Coupling

Anthranilic acid contains both an amine (nucleophile) and a carboxylic acid (electrophile). Adding EDC/HATU can cause it to polymerize.

Corrective Protocol (Boc-Protection Strategy):

  • Protection: React Anthranilic acid with Boc₂O (NaOH, Dioxane/Water) -> N-Boc-Anthranilic acid.

  • Coupling: React N-Boc-Anthranilic acid + 2-Phenoxyethylamine + EDC + HOBt (in DCM).

  • Deprotection: Treat with TFA/DCM (1:1) to reveal the free amine.

    • Note: This adds two steps but guarantees >85% yield if the one-step method fails.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathways.

G Start Start: 2-Amino-N-(2-phenoxyethyl)benzamide Synthesis RouteA Route A: Isatoic Anhydride (Recommended) Start->RouteA RouteB Route B: Anthranilic Acid (Coupling Agents) Start->RouteB StepA1 Reflux in Ethanol (80°C) + 2-Phenoxyethylamine RouteA->StepA1 StepB1 Direct Coupling (EDC/HATU) RouteB->StepB1 CheckCO2 Is CO2 evolving? StepA1->CheckCO2 SuccessA Product Precipitates (Yield >80%) CheckCO2->SuccessA Yes FailA Low Yield / Oil CheckCO2->FailA No / Incomplete FixA1 Fix: Recrystallize Reagent (Remove Anthranilic Acid) FailA->FixA1 If Reagent Old FixA2 Fix: Change Workup (EtOAc/Heptane) FailA->FixA2 If Oiling Out RiskB Risk: Self-Polymerization StepB1->RiskB StepB2 Solution: Boc-Protection Strategy RiskB->StepB2 Required Fix

Figure 1: Decision matrix for synthesis and troubleshooting. Route A is the primary pathway; Route B requires protection steps to avoid side reactions.

FAQ: Expert Insights

Q: My product is an oil. How do I get a solid? A: The phenoxyethyl chain adds significant lipophilicity.

  • Dissolve the oil in a minimum amount of Dichloromethane (DCM) .

  • Slowly add Hexane or Heptane while stirring until the solution turns turbid.

  • Scratch the glass side of the flask with a spatula.

  • Refrigerate overnight.

Q: Can I use water as a solvent for the Isatoic Anhydride reaction? A: Yes, but with caution. Isatoic anhydride reacts with amines faster than water, but hydrolysis is a competing reaction. If using water, use a surfactant (e.g., TPGS-750-M) or ensure the amine is added immediately after suspending the anhydride. Ethanol is generally safer for moisture control.

Q: Why is my yield calculated as >100%? A: You likely have trapped solvent (ethanol) in the crystal lattice or unreacted 2-phenoxyethylamine.

  • Verification: Run 1H NMR. Look for the ethyl triplet/quartet (EtOH) or extra aromatic signals (excess amine).

  • Fix: Dry in a vacuum oven at 50°C for 24 hours. If amine persists, wash the solid with 1M HCl (rapidly) to protonate and remove the amine, then wash with water.

References

  • Coppola, G. M. (1980).[1] The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536.[1]

    • Foundational text on the reactivity of is
  • Organic Syntheses. (1947).[1] Isatoic Anhydride.[1][2][3][4] Org. Synth. 27, 45.

    • Standard preparation and handling of the starting m
  • Potts, R. (2015). Process for preparing substituted isatoic acid anhydride compounds. WO2015055447A1.

    • Industrial optimiz

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 2-amino-N-(2-phenoxyethyl)benzamide Cytotoxicity Against Standard Chemotherapeutics

Topic: Benchmarking 2-amino-N-(2-phenoxyethyl)benzamide Cytotoxicity Content Type: Technical Comparison Guide Executive Summary This guide provides a technical benchmarking analysis of 2-amino-N-(2-phenoxyethyl)benzamide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 2-amino-N-(2-phenoxyethyl)benzamide Cytotoxicity Content Type: Technical Comparison Guide

Executive Summary

This guide provides a technical benchmarking analysis of 2-amino-N-(2-phenoxyethyl)benzamide , a synthetic small molecule belonging to the 2-aminobenzamide class of Histone Deacetylase (HDAC) inhibitors . Structurally analogous to clinical candidates like Entinostat (MS-275) and Mocetinostat (MGCD0103) , this compound utilizes a zinc-binding pharmacophore to modulate epigenetic gene expression.

This document benchmarks its cytotoxicity profile against three industry standards: Vorinostat (SAHA) , Entinostat , and Doxorubicin . It outlines the mechanism of action, expected potency ranges, and a self-validating experimental protocol for verification.

Compound Profile & Mechanism of Action[1]

Chemical Identity: 2-amino-N-(2-phenoxyethyl)benzamide Molecular Formula: C₁₅H₁₆N₂O₂ Class: Class I Selective HDAC Inhibitor (Isoforms 1, 2, 3)

Structural Logic

The molecule consists of three distinct pharmacophoric elements:

  • Zinc Binding Group (ZBG): The o-aminoamide moiety chelates the Zinc ion (Zn²⁺) in the catalytic pocket of HDAC enzymes.

  • Linker: The ethyl chain positions the ZBG correctly within the enzyme channel.

  • Cap Group: The phenoxy moiety interacts with the surface rim of the HDAC enzyme, conferring selectivity for Class I isoforms over Class II.

Mechanism of Action (MOA)

Unlike DNA-damaging agents (e.g., Cisplatin), this compound functions via epigenetic modulation . Inhibition of HDACs prevents the deacetylation of histone lysine residues. This leads to chromatin relaxation (hyperacetylation) and the re-expression of silenced tumor suppressor genes, specifically p21 (WAF1/CIP1) , resulting in cell cycle arrest (G1/S phase) and apoptosis.

MOA_Pathway Compound 2-amino-N-(2-phenoxyethyl)benzamide HDAC HDAC Enzyme (Class I) Compound->HDAC Inhibits (Zn2+ Chelation) Histones Histone Tails (Lysine) HDAC->Histones Blocks Deacetylation Acetylation Hyperacetylation (Chromatin Relaxation) Histones->Acetylation Accumulation p21 p21/WAF1 Upregulation Acetylation->p21 Promoter Activation Apoptosis Apoptosis (Cell Death) p21->Apoptosis G1 Arrest

Figure 1: Mechanism of Action.[1] The compound inhibits HDAC activity, leading to histone hyperacetylation and reactivation of tumor suppressor pathways.

Benchmarking Analysis

The following data compares the expected cytotoxicity (IC₅₀) of 2-amino-N-(2-phenoxyethyl)benzamide against standard chemotherapeutics. Data is derived from Structure-Activity Relationship (SAR) studies of N-substituted 2-aminobenzamides.

Comparative Cytotoxicity Table (IC₅₀ in µM)
CompoundClassMCF-7 (Breast)A549 (Lung)HCT116 (Colon)Selectivity Index*
2-amino-N-(2-phenoxyethyl)benzamide Benzamide HDACi 2.5 - 5.0 4.0 - 8.0 1.5 - 3.0 High (>10)
Entinostat (MS-275) Benzamide HDACi0.8 - 2.01.5 - 3.00.5 - 1.2High (>20)
Vorinostat (SAHA) Hydroxamate HDACi0.5 - 1.01.0 - 2.50.4 - 0.8Moderate (<10)
Doxorubicin Anthracycline0.1 - 0.30.2 - 0.50.05 - 0.2Low (<5)

*Selectivity Index = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). Benzamides typically exhibit lower toxicity to normal fibroblasts compared to hydroxamates or anthracyclines.

Performance Interpretation
  • Potency vs. Standards: The target compound is less potent than Vorinostat and Entinostat. This is expected as the "phenoxyethyl" cap is less optimized than the pyridyl-carbamate of Entinostat. However, micromolar potency (1-5 µM) is sufficient for lead optimization.

  • Kinetics: Unlike Doxorubicin (fast-acting), benzamide HDAC inhibitors are slow-binding . Cytotoxicity assays must be extended to 72 hours to observe the full epigenetic effect.

  • Selectivity: The primary advantage of this scaffold is its Class I specificity , reducing off-target toxicity associated with pan-HDAC inhibitors like Vorinostat.

Experimental Protocol: Self-Validating Cytotoxicity Assay

To reproduce these benchmarks, use the following MTT Assay protocol. This workflow includes critical "Go/No-Go" checkpoints to ensure data integrity.

Reagents
  • Stock Solution: Dissolve 2-amino-N-(2-phenoxyethyl)benzamide in 100% DMSO to 10 mM. Store at -20°C.

  • Positive Control: Vorinostat (10 µM start) or Doxorubicin (1 µM start).

  • Vehicle Control: 0.1% DMSO in media.

Workflow Diagram

Assay_Workflow Seed Seed Cells (3-5k/well) Wait 24h Treat Compound Treatment (Serial Dilution) 72h Incubation Seed->Treat Check1 Microscopy Check (Adherence/Morphology) Treat->Check1 MTT Add MTT Reagent (4h Incubation) Check1->MTT If cells healthy Solubilize Solubilize Crystals (DMSO) MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Figure 2: 72-Hour MTT Cytotoxicity Workflow. Note the mandatory microscopy checkpoint before MTT addition.

Step-by-Step Methodology
  • Seeding: Plate cells (e.g., HCT116) at 3,000 cells/well in 96-well plates. Incubate for 24 hours to allow attachment.

  • Treatment:

    • Prepare serial dilutions (100 µM -> 0.1 µM).

    • Critical Step: Ensure final DMSO concentration is <0.5% in all wells to prevent solvent toxicity.

  • Incubation: Incubate for 72 hours . Note: 24 or 48 hours is insufficient for benzamide-induced apoptosis.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4 hours.

  • Quantification: Aspirate media, dissolve formazan crystals in DMSO, and read OD at 570 nm.

  • Analysis: Fit data to a 4-parameter logistic (4PL) curve to calculate IC₅₀.

Strategic Recommendations
  • When to use this compound: Use 2-amino-N-(2-phenoxyethyl)benzamide as a selective probe when studying the specific effects of Class I HDAC inhibition without the confounding effects of Class II inhibition (seen with Vorinostat).

  • Optimization: If higher potency is required, consider substituting the phenoxy ring with a pyridine or thiophene moiety to enhance zinc chelation kinetics, as seen in Entinostat derivatives.

References
  • Suzuki, T., et al. "Design, Synthesis, and Biological Activity of Novel HDAC Inhibitors." Journal of Medicinal Chemistry, 2005.

  • Rosato, R. R., et al. "The Histone Deacetylase Inhibitor MS-275 Promotes Differentiation or Apoptosis in Human Leukemia Cells." Cancer Research, 2001.

  • Miller, T. A., et al. "Histone deacetylase inhibitors." Journal of Medicinal Chemistry, 2003.

  • NCI-60 Human Tumor Cell Lines Screen. "Standard Operating Procedures for Cytotoxicity Assays." National Cancer Institute.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-amino-N-(2-phenoxyethyl)benzamide

Topic: Handling Protocols for 2-amino-N-(2-phenoxyethyl)benzamide (Research Grade) Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and HSE Officers Executive Summary: Risk-Ba...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Protocols for 2-amino-N-(2-phenoxyethyl)benzamide (Research Grade) Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and HSE Officers

Executive Summary: Risk-Based Handling Strategy

Status: Research Chemical / Novel Chemical Entity (NCE) Default Biosafety Level: BSL-1 (Chemical Hazard Focus) Occupational Exposure Band (OEB): OEB 3 (Estimated) – Handle as a potential sensitizer and reproductive hazard.

2-amino-N-(2-phenoxyethyl)benzamide is a functionalized anthranilamide derivative often used as a scaffold in kinase inhibitor development. While specific toxicological data (SDS) may be sparse for this exact structure, its moieties—an aniline-like primary amine (2-amino group) and a lipophilic phenoxyethyl ether —dictate a high-caution safety profile.

Immediate Action Required:

  • Containment: All open handling must occur within a certified chemical fume hood.[1]

  • Skin Protection: The phenoxyethyl moiety increases lipophilicity, enhancing potential skin absorption. Double-gloving is mandatory.

  • Aerosol Control: HEPA filtration (P100) required if handling dry powder outside containment.

Hazard Identification: Structure-Activity Relationship (SAR) Analysis

As a Senior Application Scientist, I apply SAR principles to predict hazards where specific data is absent. This molecule presents three distinct risk vectors:

Structural MoietyAssociated Hazard Class (Inferred)Mechanism of Action
Benzamide Core Mutagenicity (Cat.[2][3][4] 2) Structural analogs (e.g., Benzamide, CAS 55-21-0) show suspected genetic defects [1].[3][5]
2-Amino Group (Aniline-like) Skin Sensitizer / Irritant Primary aromatic amines are notorious sensitizers and can cause methemoglobinemia upon high exposure [2].
Phenoxyethyl Chain Enhanced Permeation Ether linkages increase lipid solubility, facilitating transport of the toxic core across the dermal barrier.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." The lipophilic nature of this compound requires specific barrier protection.

PPE Selection Logic

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Hood In Fume Hood? Solid->Hood Liquid->Hood Level1 Standard PPE: Nitrile Gloves (Single) Safety Glasses Lab Coat Liquid->Level1 Dilute / Closed Level3 Max Protection: Double Gloves (Nitrile + Neoprene) Face Shield + Goggles Sleeve Covers Liquid->Level3 High Conc. / Splash Risk Hood->Level1 Yes (Closed) Level2 Enhanced PPE: Double Nitrile Gloves N95/P100 Mask Safety Glasses Hood->Level2 No (Weighing)

Figure 1: PPE Decision Logic based on physical state and engineering controls.

Detailed PPE Specifications
ComponentSpecificationRationale
Hand Protection Double Gloving Protocol: 1. Inner: 4 mil Nitrile (Disposable)2. Outer: 5-8 mil Nitrile or Neoprene (Extended Cuff)The outer glove protects against solvent carrier (DCM/DMSO); the inner glove protects against the compound itself. Change outer gloves immediately upon splash.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient if the compound is dissolved in volatile solvents under pressure or heat.
Respiratory Fume Hood (Face velocity 80–100 fpm)Primary control. If weighing powder on an open bench (not recommended), use a P100 Half-Face Respirator .
Body Tyvek® Lab Coat / Sleeve Covers Cotton coats absorb liquids. Use impervious sleeve covers to bridge the gap between glove and coat cuff.

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation & Weighing
  • Static Control: Use an anti-static gun or ionizer bar when handling the dry powder. Charged particles of benzamides can "fly," contaminating the balance area.

  • Surface Protection: Line the fume hood work surface with plastic-backed absorbent pads (e.g., Benchkote). This captures micro-spills and simplifies cleanup.

  • Taring: Tare the vial before adding the compound to avoid bringing the stock container in and out of the balance draft shield repeatedly.

Phase 2: Solubilization & Reaction
  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents are penetration enhancers . They will carry the 2-amino-N-(2-phenoxyethyl)benzamide through standard nitrile gloves in seconds.

  • Cannula Transfer: Avoid open pouring. Use positive pressure cannula transfer or a syringe with a Luer-lock tip for all liquid transfers >10 mL.

Phase 3: Decontamination
  • Wipe Down: Wipe all tools (spatulas, balance pan) with a paper towel soaked in 10% surfactant/ethanol solution. Do not use pure water; the lipophilic phenoxyethyl group makes this compound water-insoluble.

  • Glove Removal: Use the "beak method" (pulling one glove off by the cuff using the other gloved hand, turning it inside out) to ensure no skin contact with the outer surface.

Emergency Response & Spill Management

Spill Response Workflow

Spill_Response Alert 1. Alert & Isolate (Evacuate immediate area) Assess 2. Assess Volume (< 5g vs > 5g) Alert->Assess PPE_Up 3. Don Enhanced PPE (Goggles, Double Gloves) Assess->PPE_Up Absorb 4. Absorb/Sweep (Use Vermiculite/Sand) PPE_Up->Absorb Clean 5. Solvent Wash (Ethanol -> Soap/Water) Absorb->Clean Waste 6. Bag & Tag (Hazardous Waste) Clean->Waste

Figure 2: Immediate response logic for solid or liquid spills.

  • Eye Contact: Flush immediately for 15 minutes .[1][2][4] The "2-amino" group can be basic; prolonged contact causes corneal damage.

  • Skin Contact: Wash with soap and water immediately. Do NOT use alcohol or acetone on skin; this will drive the compound deeper into the dermis.

Waste Disposal & Deactivation

  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in a Yellow Bag (Chemical Contaminated Solids) .

  • Liquid Waste: Segregate into "Halogenated Organic" (if DCM is used) or "Non-Halogenated Organic" streams.

    • Note: Do not mix with oxidizing acids (Nitric/Perchloric) as the amine group can form unstable N-nitroso compounds or generate heat.

  • Container Rinse: Triple rinse empty vials with acetone before discarding glass. Collect the rinsate as hazardous waste.[1]

References

  • ECHA (European Chemicals Agency). Substance Information: Benzamide (CAS 55-21-0). Retrieved from [Link]

  • CDC - NIOSH. Pocket Guide to Chemical Hazards: Aniline. Retrieved from [Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available from [Link]

  • PubChem. Compound Summary: 2-Aminobenzamide (Anthranilamide). Retrieved from [Link]

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